3-(3,4-DIETHOXYPHENETHYL)-5,6-DIPHENYLFURO[2,3-D]PYRIMIDIN-4(3H)-IMINE
Description
3-(3,4-DIETHOXYPHENETHYL)-5,6-DIPHENYLFURO[2,3-D]PYRIMIDIN-4(3H)-IMINE is a complex organic compound that belongs to the class of furo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a furo[2,3-d]pyrimidine core with various substituents, makes it an interesting subject for scientific research.
Properties
IUPAC Name |
3-[2-(3,4-diethoxyphenyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O3/c1-3-34-24-16-15-21(19-25(24)35-4-2)17-18-33-20-32-30-27(29(33)31)26(22-11-7-5-8-12-22)28(36-30)23-13-9-6-10-14-23/h5-16,19-20,31H,3-4,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEGOXLTCMQFBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCN2C=NC3=C(C2=N)C(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIETHOXYPHENETHYL)-5,6-DIPHENYLFURO[2,3-D]PYRIMIDIN-4(3H)-IMINE typically involves multi-step reactions starting from readily available starting materials. One common approach involves the cyclization of appropriate precursors under specific conditions to form the furo[2,3-d]pyrimidine core. For example, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid can yield thieno[3,2-d]pyrimidin-4-ones, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIETHOXYPHENETHYL)-5,6-DIPHENYLFURO[2,3-D]PYRIMIDIN-4(3H)-IMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furo[2,3-d]pyrimidine oxides, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
3-(3,4-DIETHOXYPHENETHYL)-5,6-DIPHENYLFURO[2,3-D]PYRIMIDIN-4(3H)-IMINE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3,4-DIETHOXYPHENETHYL)-5,6-DIPHENYLFURO[2,3-D]PYRIMIDIN-4(3H)-IMINE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furo[2,3-d]pyrimidines and related heterocyclic compounds such as:
Pyrazolo[3,4-d]pyrimidines: Known for their CDK2 inhibitory activity.
Thieno[2,3-d]pyrimidin-4(3H)-ones: Studied for their antimycobacterial and anticancer activities.
Uniqueness
What sets 3-(3,4-DIETHOXYPHENETHYL)-5,6-DIPHENYLFURO[2,3-D]PYRIMIDIN-4(3H)-IMINE apart is its unique combination of substituents and the furo[2,3-d]pyrimidine core. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for further research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
